2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a structurally complex molecule belonging to the pyrano[3,2-c]pyridine class. Its core structure features a fused pyranopyridine scaffold substituted with a 3,4-dimethoxyphenyl group at the 4-position, a pyridin-2-ylmethyl chain at the 6-position, and functional groups including an amino (-NH₂) and cyano (-CN) moiety.
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-14-10-20-22(24(29)28(14)13-16-6-4-5-9-27-16)21(17(12-25)23(26)32-20)15-7-8-18(30-2)19(11-15)31-3/h4-11,21H,13,26H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBGFWXCUDRZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 430.45 g/mol. Its structure features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives related to this compound. A notable study synthesized a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles and tested them against multiple human tumor cell lines. The results indicated significant antiproliferative activity with IC50 values in the low micromolar range for several derivatives, particularly those with methoxy and bromo substitutions .
The mechanisms by which these compounds exert their anticancer effects include:
- Microtubule Disruption : Compounds were found to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase.
- Centrosome De-clustering : This effect was particularly noted in melanoma cells (518 A2), suggesting a novel pathway for targeting cancer cells.
- Anti-Angiogenic Effects : Both in vitro and in vivo studies demonstrated that these compounds could significantly reduce angiogenesis, which is crucial for tumor growth and metastasis .
Case Studies
-
Study on Antiproliferative Activity :
- A series of derivatives were evaluated against eight tumor cell lines. The 3,5-dibromo-4-methoxyphenyl derivative exhibited an IC50 value of 0.5 μM against HT-29 colon carcinoma cells, indicating strong activity .
- The 3-pentafluorothiophenyl derivative showed high selectivity and activity against specific cell lines (IC50 values: 0.15 μM for EA.hy926 and 0.04 μM for HCT116 p53−/−) while being inactive against others .
- Comparative Analysis :
Summary Table of Biological Activities
| Compound Derivative | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3,5-Dibromo derivative | HT-29 | 0.5 | Microtubule disruption |
| 3-Pentafluorothiophenyl | EA.hy926 | 0.15 | Centrosome de-clustering |
| 3-Pentafluorothiophenyl | HCT116 p53−/− | 0.04 | Antiangiogenic effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural variations among pyrano[3,2-c]pyridine derivatives include:
- Phenyl Ring Substituents: 3,4-Dimethoxyphenyl (Target Compound): The electron-donating methoxy groups enhance solubility and may influence receptor binding through hydrogen bonding or π-π interactions. 3,4-Dichlorophenyl (): Chlorine’s electron-withdrawing nature increases lipophilicity and metabolic stability but reduces solubility. Dichloro derivatives exhibit notable antitubulin activity . 4-Hydroxyphenyl (): The hydroxyl group increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
- Alkyl Chain Variations: Pyridin-2-ylmethyl (Target Compound): The 2-pyridyl nitrogen’s position may facilitate unique interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
